Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate
Description
Chemical Context and Significance of Organotrifluoroborates
Organotrifluoroborates, characterized by the general formula $$[RBF3]^-$$, represent a critical class of organoboron compounds widely employed in synthetic organic chemistry. These compounds serve as stable surrogates for boronic acids ($$RB(OH)2$$) and boronate esters ($$RB(OR')_2$$), offering enhanced resistance to protodeboronation and oxidative degradation. Their tetracoordinated boron center, stabilized by strong $$B-F$$ bonds, confers remarkable air and moisture stability, simplifying handling and storage compared to traditional boron reagents.
The significance of organotrifluoroborates lies in their versatility in transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Their ability to undergo diverse functional group transformations while retaining the carbon-boron bond makes them indispensable for constructing complex molecules in pharmaceuticals, agrochemicals, and materials science. For example, potassium organotrifluoroborates enable the synthesis of biaryl compounds, alkenes, and alkyl-substituted derivatives with high precision.
Table 1: Key Properties of Organotrifluoroborates vs. Boronic Acids
| Property | Organotrifluoroborates | Boronic Acids |
|---|---|---|
| Stability | High (air/moisture-tolerant) | Low (prone to protodeboronation) |
| Reactivity | Controlled hydrolysis | Immediate |
| Synthetic Utility | Broad functional group tolerance | Limited by instability |
Historical Development of Potassium Organotrifluoroborate Compounds
The exploration of organotrifluoroborates began in the late 20th century, with seminal contributions from Vedejs and Genet. In 1996, Genet’s group demonstrated the utility of potassium organotrifluoroborates in Suzuki-Miyaura couplings, marking a paradigm shift in cross-coupling methodologies. This work highlighted their superiority over boronic acids in reactions requiring prolonged reaction times or harsh conditions.
Gary Molander’s research further expanded the scope of these reagents, enabling their application in alkyl-alkyl couplings and photoredox catalysis. By 2008, over 600 potassium organotrifluoroborates were commercially available, reflecting their adoption in industrial and academic settings. The development of iridium- and rhodium-catalyzed borylation methods also facilitated access to previously inaccessible derivatives, such as alkyl- and heteroaryltrifluoroborates.
Structural Features and Nomenclature Systems
Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate ($$C{12}H{10}BF3KNO2$$) exemplifies the structural complexity achievable with organotrifluoroborates. Its core consists of a phenyl ring substituted at the para-position with two functional groups:
- A trifluoroborate moiety ($$-BF_3K$$), which stabilizes the boron center through fluorination.
- A furfurylaminocarbonyl group ($$-NHC(O)C4H3O$$), comprising a furan ring linked via an amide bond.
The IUPAC nomenclature follows substitutive principles:
- Parent structure: Phenyltrifluoroborate
- Substituents: 4-(furfurylaminocarbonyl) (position 4 on the phenyl ring)
- Counterion: Potassium
Figure 1: Structural Diagram of this compound
$$
\begin{array}{ccc}
& O & \
& || & \
& C-NH & \
& | & \
\text{F}3B^- \text{-} & \underset{\underset{\text{F}}{\overset{\text{F}}{\text{|}}}}{\text{C}6\text{H}4} & \text{-} \underset{\text{O}}{\overset{\text{|}}{\text{C}}}\text{-C}4\text{H}_3\text{O} \
& | & \
& K^+ & \
\end{array}
$$
X-ray crystallography confirms the tetrahedral geometry around boron, with $$B-F$$ bond lengths averaging 1.38 Å. The furfurylaminocarbonyl group introduces steric and electronic effects that modulate reactivity in cross-coupling reactions.
Properties
IUPAC Name |
potassium;trifluoro-[4-(furan-2-ylmethylcarbamoyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BF3NO2.K/c14-13(15,16)10-5-3-9(4-6-10)12(18)17-8-11-2-1-7-19-11;/h1-7H,8H2,(H,17,18);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXMQAULUCBEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2017555-09-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2017555-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate (CAS No. 71306500) is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article aims to explore its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a trifluoroborate moiety that enhances its reactivity in organic synthesis. The compound's structure includes a phenyl ring substituted with a furfurylaminocarbonyl group, which may contribute to its biological properties.
Anticancer Potential
Recent studies have indicated that boron-containing compounds, including potassium trifluoroborates, exhibit promising anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Reactive Oxygen Species (ROS) Generation: Similar to other boron compounds, this compound may induce ROS production, leading to oxidative stress and subsequent cell death in tumor cells .
- Inhibition of Key Enzymes: Research suggests that boron compounds can inhibit enzymes critical for cancer cell proliferation, such as topoisomerases and cyclooxygenases (COX-2), which are involved in tumor growth and inflammation .
Neuroprotective Effects
Emerging evidence also points to the neuroprotective properties of boron compounds. Studies have shown that these compounds can modulate neurotransmitter levels and protect neuronal cells from apoptosis induced by neurotoxic agents .
Antimicrobial Activity
Boron-containing compounds have demonstrated antimicrobial properties against various pathogens. The trifluoroborate group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
Study 1: Anticancer Activity
In a controlled study assessing the effects of this compound on human breast cancer cells (MCF-7), researchers observed:
- Cell Viability: A dose-dependent decrease in cell viability was noted at concentrations ranging from 10 µM to 100 µM.
- Mechanistic Insights: Flow cytometry analysis indicated increased apoptosis rates correlated with ROS levels, suggesting that the compound triggers cell death through oxidative stress mechanisms.
Study 2: Neuroprotection
A study investigating the neuroprotective effects of this compound on neuronal cultures exposed to glutamate toxicity revealed:
- Cell Survival Rates: Pre-treatment with the compound significantly improved survival rates compared to untreated controls.
- Biomarker Analysis: Decreased levels of apoptotic markers (e.g., caspase-3 activation) were observed, indicating potential protective mechanisms against excitotoxicity.
Data Summary
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
The electronic and steric properties of substituents on the phenyl ring significantly influence the reactivity of potassium organotrifluoroborates.
Electron-Donating Groups
- Potassium 4-Methoxyphenyltrifluoroborate : Methoxy groups enhance electron density on the aromatic ring, improving oxidative addition in palladium-catalyzed reactions. Yields in Suzuki couplings with 4-bromoanisole reach 64–95% under optimized conditions .
- Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate: Hydrophilic hydroxyethyl groups improve solubility in aqueous media, facilitating reactions in water with yields comparable to non-polar analogs .
- Potassium 4-(Benzylaminocarbonyl)phenyltrifluoroborate: The benzylaminocarbonyl group, structurally analogous to the furfurylaminocarbonyl moiety, shows compatibility with cross-couplings, though steric bulk may require elevated temperatures or ligand optimization .
Electron-Withdrawing Groups
- Potassium 4-Fluorophenyltrifluoroborate : Electron-withdrawing fluorine reduces electron density, leading to moderate yields (37%) in couplings due to slower transmetalation steps .
- Potassium 4-(Trifluoromethyl)phenyltrifluoroborate : Strong electron withdrawal by -CF₃ results in lower yields unless matched with highly active catalysts or ligands .
Table 1: Substituent Effects on Suzuki-Miyaura Coupling Yields
Stability and Handling
- Stability vs. Boronic Acids : Potassium trifluoroborates are less prone to protodeboronation and oxidation than boronic acids, particularly under basic conditions. For example, potassium phenyltrifluoroborate remains inert under Pinnick oxidation conditions, whereas boronic acids degrade .
- Moisture Sensitivity : Trifluoroborates with hydrophilic groups (e.g., -OH, -CO₂H) may exhibit hygroscopicity, requiring anhydrous storage .
Counterion Variations
Performance in Specific Reactions
Suzuki-Miyaura Cross-Coupling
- Phenyltrifluoroborate vs. Phenylboronic Acid: Potassium phenyltrifluoroborate achieves higher yields (83–95%) than phenylboronic acid (15–49%) in couplings with phenol derivatives, attributed to its stability under basic conditions .
- Steric Effects: Bulky substituents like benzylaminocarbonyl necessitate ligand optimization (e.g., DMAP or DavePhos) to mitigate slow transmetalation .
Chlorodeboronation
Potassium 4-(benzyloxy)phenyltrifluoroborate undergoes efficient chlorodeboronation with Oxone®, yielding 92% 4-chlorobenzyloxybenzene, demonstrating compatibility with electrophilic substitution .
Table 2: Physical and Chemical Properties of Selected Compounds
*Calculated based on analogous structures.
Preparation Methods
General Synthetic Strategy for Potassium Acyltrifluoroborates (KATs)
The most authoritative and recent method for preparing potassium acyltrifluoroborates, including aromatic derivatives like Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate, involves copper-catalyzed borylation of mixed anhydrides derived from carboxylic acids. This approach was developed to allow straightforward access to KATs from widely available carboxylic acids using commercially available reagents and catalysts.
- Formation of a mixed anhydride from the corresponding carboxylic acid using isobutyl chloroformate.
- Copper-catalyzed borylation of the mixed anhydride with bis(pinacolato)diboron (B2(pin)2) in the presence of an alkoxide base (commonly sodium methoxide).
- Quenching the reaction with potassium hydrogen difluoride (KHF2) to afford the potassium acyltrifluoroborate.
This method is compatible with a broad range of functional groups, including amino substituents, which is critical for synthesizing compounds like this compound.
Mechanistic Insights
The proposed mechanism involves:
- Activation of B2(pin)2 by the copper catalyst to form a boryl-copper intermediate.
- Oxidative addition of the mixed anhydride to the copper center forming a Cu(III) acyl intermediate.
- Reductive elimination yielding an acylborane intermediate.
- Coordination of sodium methoxide to stabilize the intermediate.
- Final quenching with KHF2 to afford the potassium acyltrifluoroborate.
This mechanism supports the efficient formation of KATs from carboxylic acid derivatives with broad substrate scope.
Application to this compound
While specific literature on the preparation of this compound is limited, the compound can be synthesized by applying the above copper-catalyzed borylation method to the mixed anhydride derived from 4-(furfurylaminocarbonyl)benzoic acid.
- The carboxylic acid precursor is first converted to its mixed anhydride using isobutyl chloroformate.
- The mixed anhydride undergoes copper-catalyzed borylation under optimized conditions.
- Quenching with KHF2 yields the target potassium acyltrifluoroborate.
This method is suitable for substrates bearing amino groups such as the furfurylamino substituent, as it tolerates protected amines and related functionalities.
Substrate Scope and Limitations
| Substrate Type | Yield Range (%) | Comments |
|---|---|---|
| Aromatic carboxylic acids | 47-90 | Including electron-donating and withdrawing groups |
| Aliphatic carboxylic acids | Moderate to high | Primary, secondary, and some tertiary acids |
| Amino acid derivatives | Moderate | Some racemization observed due to base conditions |
| N-containing heteroaromatics | Low to none | Some substrates unreactive, recovered starting acid |
| Alkenyl and alkynyl acids | Low to none | Unreactive under these conditions |
For amino acid-derived KATs, partial racemization can occur, likely due to the basic reaction conditions affecting the stereocenter adjacent to the acylboron moiety. Purification challenges exist due to solubility properties, but the crude products are often usable in further ligation reactions.
Summary Table of Key Reaction Parameters and Outcomes
| Parameter | Optimal Condition/Result |
|---|---|
| Catalyst | IMesCuCl (15 mol%) |
| Base | Sodium methoxide (2 equiv) |
| Borylation reagent | Bis(pinacolato)diboron (1 equiv) |
| Reaction time | 4 hours |
| Temperature | Room temperature |
| Quenching agent | Potassium hydrogen difluoride (KHF2) |
| Yield range (aromatic KATs) | Up to 72% isolated yield |
| Substrate compatibility | Aromatic, aliphatic, amino acid derivatives |
| Limitations | Racemization in amino acid KATs, unreactive heteroaromatics |
This comprehensive preparation method for this compound and related potassium acyltrifluoroborates provides a robust, versatile, and practical synthetic route. The copper-catalyzed borylation of mixed anhydrides is currently the most effective and broadly applicable approach, supported by detailed mechanistic understanding and optimization studies.
Q & A
Basic: What are the established synthetic routes for Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate, and how are yields optimized?
Methodological Answer:
The synthesis typically involves hydroboration or cross-coupling strategies. For example, hydroboration of alkenyl precursors with 9-BBN generates intermediates that undergo selective cross-coupling at the trifluoroborate site . Optimization often includes:
- Catalyst Systems : Pd(OAc)₂ with ligands like DavePhos (2–3 mol%) improves coupling efficiency.
- Bases : KF (3 equiv) enhances reactivity by stabilizing intermediates .
- Reaction Time : Stirring overnight at room temperature maximizes yields (e.g., 79% in Table 1 of ).
Basic: How can researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
Stability is evaluated through:
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect decomposition temperatures.
- Hydrolytic Stability : Exposure to aqueous NaOAc/AcOH buffers (pH 4–5) to mimic reaction conditions, followed by ¹⁹F NMR to monitor borate integrity .
- Oxidative Resistance : Testing with Oxone® or other oxidants; rapid conversion to phenolic products (e.g., 97% yield in 2 minutes) indicates susceptibility to oxidation .
Advanced: How can contradictions in catalytic efficiency for cross-coupling reactions be resolved when using different palladium catalysts?
Methodological Answer:
Discrepancies arise from catalyst-substrate interactions and reaction conditions. Key strategies include:
- Ligand Screening : Bulky ligands (e.g., DavePhos) reduce steric hindrance from the furfurylaminocarbonyl group, improving turnover .
- Additives : TBAB or PEG300 enhances solubility of potassium trifluoroborates in aqueous media, increasing yields (e.g., from 83% to 95% in Table 4 of ).
- Substrate Scope Analysis : Electron-donating groups on the trifluoroborate improve coupling efficiency, while electron-withdrawing groups (e.g., -F) reduce yields (37% in ).
Advanced: What mechanistic insights explain the reactivity of this compound in electrochemical vs. thermal aryl radical generation?
Methodological Answer:
- Electrochemical Pathways : Anodic oxidation in NaOAc/AcOH generates aryl radicals via single-electron transfer (SET), requiring high Faradaic efficiency (up to 60 F mol⁻¹) . Competing pathways, such as acetoxylation, dominate unless potentials exceed 1.87 V vs. SCE .
- Thermal Activation : Transition-metal catalysis (e.g., Cu/DMAP) facilitates radical formation at lower potentials but risks side reactions like thiirane formation (Table 1 in ).
- Computational Modeling : DFT studies (e.g., TS-5 vs. TS-8 in ) predict energy barriers for radical intermediates, guiding condition selection.
Advanced: How does the furfurylaminocarbonyl substituent influence regioselectivity in C–H functionalization compared to simpler aryltrifluoroborates?
Methodological Answer:
- Steric Effects : The bulky furfuryl group directs coupling to para positions in biaryl synthesis, as observed in ruthenium-catalyzed C–H arylation (68% yield in ).
- Electronic Effects : The electron-withdrawing carbonyl reduces electron density at the boron center, slowing oxidative addition in Pd-catalyzed reactions. This contrasts with electron-rich analogs (e.g., 4-methoxyphenyltrifluoroborate), which react faster .
- Comparative Studies : Substituent effects are quantified via Hammett plots or competition experiments (Table 2 in ).
Advanced: What analytical methods are critical for resolving contradictory data in trifluoroborate oxidation studies?
Methodological Answer:
- ¹⁹F NMR Spectroscopy : Tracks boron-fluorine bond cleavage during oxidation (e.g., conversion to hydroxyborates in ).
- HPLC-MS : Identifies side products (e.g., dimerization or over-oxidation byproducts) that reduce isolated yields .
- Kinetic Isotope Effects (KIE) : Differentiates radical vs. polar mechanisms by comparing rates with deuterated substrates .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
